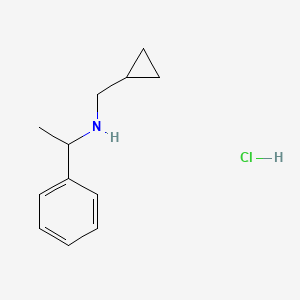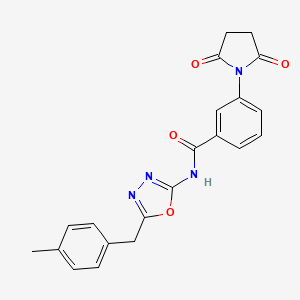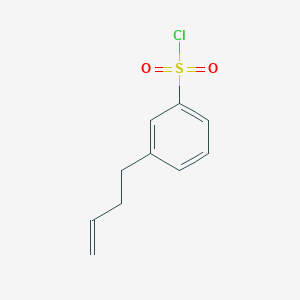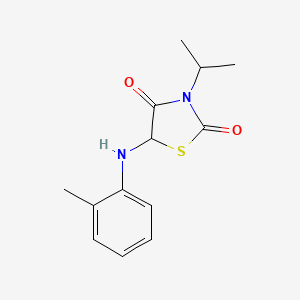![molecular formula C19H22N2O5S B2520020 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 899731-48-7](/img/structure/B2520020.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide, commonly known as DTBM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTBM is a member of the benzamide family, which has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Antifungal Activity
Research has indicated that certain derivatives of N-substituted benzamides, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide, exhibit antifungal properties. For example, a study by Raffa et al. (2002) synthesized benzamide derivatives to explore their effect against phytopathogenic fungal strains, demonstrating the potential of similar compounds in antifungal applications.
Antioxidant Properties
The antioxidant capacity of similar N-substituted benzamide derivatives has also been studied. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. Many compounds in this category were found to have moderate to significant radical scavenging activity, suggesting similar potential for this compound (Ahmad et al., 2012).
Ion Conductivity in Polymers
In the field of materials science, derivatives of N-phenyl-2,6-dimethoxybenzamide have been incorporated into polymers to investigate their lithium ion conductivity. A study by Shimomoto et al. (2016) prepared polymers containing this moiety and evaluated their ion conductivity, offering insights into the potential use of this compound in advanced material applications.
Antitumor Activity
The potential antitumor activity of compounds structurally similar to this compound has also been explored. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against human tumor cell lines, indicating a possible avenue for research into the antitumor applications of this compound (Yurttaş, Tay, & Demirayak, 2015).
Acaricidal/Insecticidal Activities
The acaricidal and insecticidal activities of benzamide derivatives have been studied, suggesting potential applications in pest control. Yu et al. (2015) designed and synthesized oxazoline derivatives containing a sulfur ether moiety, displaying significant acaricidal activity against mites and other pests. This could imply similar uses for this compound in pest management (Yu, Liu, Li, & Wang, 2015).
Propiedades
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-6-5-7-17(26-2)18(16)19(22)20-14-8-10-15(11-9-14)21-12-3-4-13-27(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMQIMVVJTVVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)

![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)


![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)
![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)
